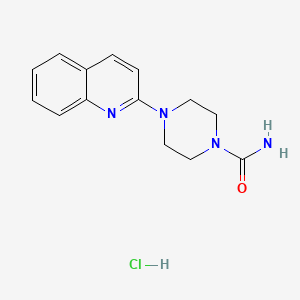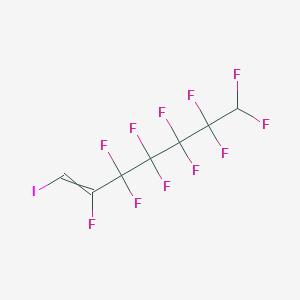![molecular formula C21H19O8- B14329574 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate CAS No. 105762-99-0](/img/structure/B14329574.png)
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is a complex organic compound that features multiple functional groups, including ester and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetyloxybenzoic acid. This intermediate is then reacted with 4-hydroxyphenoxyhexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, influencing cellular processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyloxybenzoic Acid: Shares the acetyloxybenzoyl group but lacks the phenoxy and hexanoate moieties.
4-Hydroxyphenoxyhexanoic Acid: Contains the phenoxy and hexanoate groups but lacks the acetyloxybenzoyl group.
Uniqueness
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
105762-99-0 |
|---|---|
Formule moléculaire |
C21H19O8- |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
6-[4-(4-acetyloxybenzoyl)oxyphenoxy]-6-oxohexanoate |
InChI |
InChI=1S/C21H20O8/c1-14(22)27-16-8-6-15(7-9-16)21(26)29-18-12-10-17(11-13-18)28-20(25)5-3-2-4-19(23)24/h6-13H,2-5H2,1H3,(H,23,24)/p-1 |
Clé InChI |
SWMYXPRCVTUYOG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)


selanium iodide](/img/structure/B14329558.png)


